Cas no 2098104-30-2 ((1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine)

(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic amine derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a thiophene ring at the 3-position. The methanamine functional group at the 5-position enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structural complexity offers opportunities for further derivatization, making it valuable for the synthesis of biologically active compounds. The thiophene moiety may contribute to improved binding affinity in target interactions, while the cyclopentyl group could influence pharmacokinetic properties. This compound is suitable for research applications requiring selective modification of pyrazole-based scaffolds.
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine structure
2098104-30-2 structure
商品名:(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
CAS番号:2098104-30-2
MF:C13H17N3S
メガワット:247.359181165695
CID:5728723
PubChem ID:121211230

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

    • AKOS026721334
    • 2098104-30-2
    • (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
    • F2198-1098
    • (2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine
    • 1H-Pyrazole-5-methanamine, 1-cyclopentyl-3-(3-thienyl)-
    • インチ: 1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2
    • InChIKey: ZAIMXIZYLLBGPP-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1C=C(CN)N(C2CCCC2)N=1

計算された属性

  • せいみつぶんしりょう: 247.11431873g/mol
  • どういたいしつりょう: 247.11431873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 72.1Ų

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • ふってん: 390.3±32.0 °C(Predicted)
  • 酸性度係数(pKa): 9.30±0.29(Predicted)

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C152251-1g
(1-cyclopentyl-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098104-30-2
1g
$ 660.00 2022-06-06
Life Chemicals
F2198-1098-1g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-1098-10g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
10g
$1957.0 2023-09-06
TRC
C152251-100mg
(1-cyclopentyl-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098104-30-2
100mg
$ 115.00 2022-06-06
Life Chemicals
F2198-1098-0.5g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-1098-2.5g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
2.5g
$932.0 2023-09-06
TRC
C152251-500mg
(1-cyclopentyl-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098104-30-2
500mg
$ 435.00 2022-06-06
Life Chemicals
F2198-1098-0.25g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-1098-5g
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098104-30-2 95%+
5g
$1398.0 2023-09-06

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine 関連文献

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamineに関する追加情報

Introduction to (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 2098104-30-2)

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, identified by its CAS number 2098104-30-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a unique structural framework that combines a cyclopentyl group, a thiophene ring, and a pyrazole moiety, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of this compound suggests potential biological activities due to the presence of multiple pharmacophoric sites. The cyclopentyl group contributes to the overall steric and electronic properties of the molecule, while the thiophene ring is known for its role in various bioactive natural products and synthetic drugs. The pyrazole moiety, on the other hand, is a well-documented scaffold in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological profile of such compounds with greater accuracy. The combination of the cyclopentyl, thiophene, and pyrazole groups in (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine suggests potential interactions with various biological targets. For instance, the pyrazole ring may interact with enzymes or receptors involved in metabolic pathways, while the thiophene moiety could modulate ion channel activity.

In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments have shown promising results in inhibiting certain enzymes associated with inflammatory responses. The presence of the thiophene ring is particularly noteworthy, as it has been observed to exhibit anti-inflammatory properties in several natural products. This observation has prompted researchers to investigate whether (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can similarly modulate inflammatory pathways.

Moreover, the cyclopentyl group may contribute to the compound's solubility and bioavailability, which are critical factors in drug development. Poor solubility can limit a drug's effectiveness, while good bioavailability ensures that the active compound reaches its target site in sufficient quantities. The structural features of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine make it an attractive candidate for further optimization to enhance these pharmacokinetic properties.

Another area of interest is the potential anticancer activity of this compound. Pyrazole derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The thiophene ring may also contribute to this activity by interacting with specific proteins or DNA sequences that are crucial for cancer cell survival. Preliminary data suggest that (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine may exhibit inhibitory effects on certain cancer cell lines, warranting further investigation.

The synthesis of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds required for this compound's structure.

Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of pharmaceutical compounds. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are among the methods commonly used to characterize (1-cyclopentyl-3-(thiophen-3-y l)-1H-pyrazol -5 - yl)methanamine. These techniques provide detailed information about the compound's molecular structure and purity, which are essential for its intended use in research and development.

The future direction of research on (1-cyclopentyl -3-(thiophen -3 - yl) - 1 H - pyrazol -5 - yl)methanamine will likely involve further optimization of its chemical structure to enhance its biological activity and pharmacokinetic properties. Additionally, preclinical studies will be necessary to evaluate its safety and efficacy before it can be considered for clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion, (1-cyclopentyl -3-(thiophen -3 - yl) - 1 H - pyrazol -5 - yl)methanamine is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases.

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